![molecular formula C13H8F3N3 B2521671 3-phényl-6-(trifluorométhyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 251307-15-0](/img/structure/B2521671.png)
3-phényl-6-(trifluorométhyl)-1H-pyrazolo[4,3-b]pyridine
Vue d'ensemble
Description
3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core with a phenyl group at the 3-position and a trifluoromethyl group at the 6-position. This compound is of significant interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities.
Applications De Recherche Scientifique
3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.
Industry: The compound can be used in the development of advanced materials with specific properties.
Mécanisme D'action
Target of Action
Similar compounds are known to target pests in the agrochemical industry .
Mode of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . These properties likely contribute to its interaction with its targets.
Biochemical Pathways
Tfmp derivatives are known to have a significant impact on the biological activities and physical properties of compounds .
Pharmacokinetics
The unique physicochemical properties of tfmp derivatives, which this compound is a part of, likely influence its bioavailability .
Result of Action
Tfmp derivatives are known to have significant biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves the construction of the pyrazolo[4,3-b]pyridine core followed by the introduction of the phenyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-phenyl-1H-pyrazole with 2,6-dichloropyridine in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as vapor-phase reactions with transition metal-based catalysts can be employed to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-phenyl-1H-pyrazolo[4,3-b]pyridine: Lacks the trifluoromethyl group, resulting in different biological activities.
6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine: Lacks the phenyl group, which affects its interaction with biological targets.
3-phenyl-6-chloro-1H-pyrazolo[4,3-b]pyridine: The chlorine atom provides different chemical properties compared to the trifluoromethyl group.
Uniqueness
The presence of both the phenyl and trifluoromethyl groups in 3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine imparts unique chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the phenyl group contributes to its binding affinity with biological targets .
Propriétés
IUPAC Name |
3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3/c14-13(15,16)9-6-10-12(17-7-9)11(19-18-10)8-4-2-1-3-5-8/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLYBOFNPFVGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2N=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2521592.png)
![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2521593.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2521594.png)
![N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
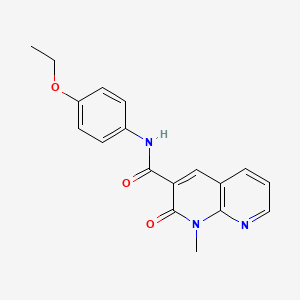
![Potassium (5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanide](/img/structure/B2521599.png)
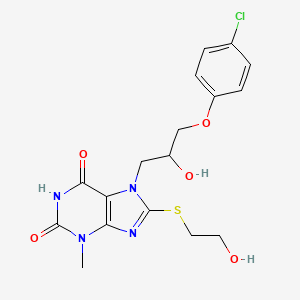
![N-[(1R,2R)-2-Hydroxycyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2521604.png)
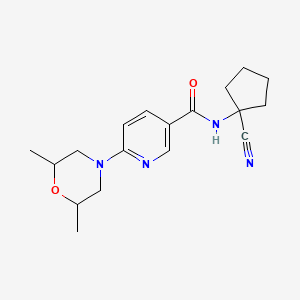
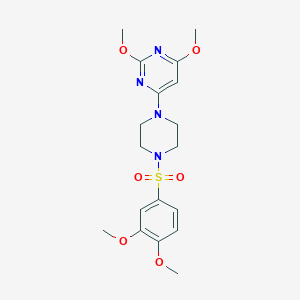
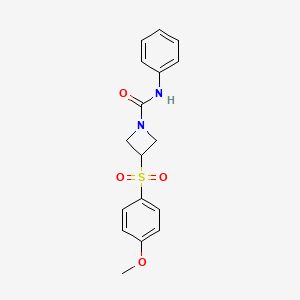
![2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2521611.png)
